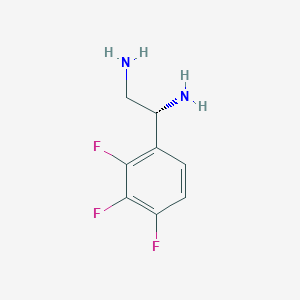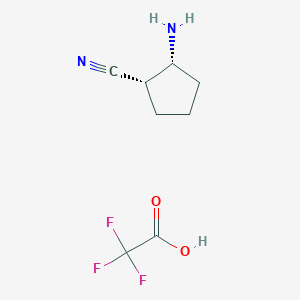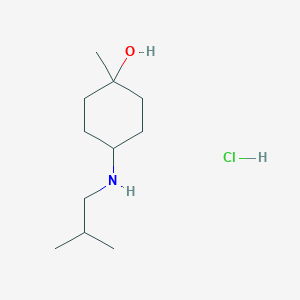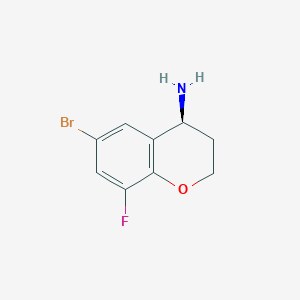
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethane backbone with two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and ethylenediamine.
Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluorophenyl group can enhance the compound’s binding affinity and specificity, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(2,3,4-Trifluorophenyl)ethanol: Similar structure but with a hydroxyl group instead of amine groups.
(1R)-1-(2,3,4-Trifluorophenyl)propane-1,2-diamine: Similar structure with an additional carbon in the backbone.
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diol: Similar structure with hydroxyl groups instead of amine groups.
Uniqueness
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is unique due to the presence of both trifluorophenyl and diamine groups, which confer distinct chemical and biological properties. The trifluorophenyl group enhances the compound’s stability and lipophilicity, while the diamine groups provide sites for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C8H9F3N2 |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
(1R)-1-(2,3,4-trifluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H9F3N2/c9-5-2-1-4(6(13)3-12)7(10)8(5)11/h1-2,6H,3,12-13H2/t6-/m0/s1 |
Clave InChI |
TVDNQPLEOCZLRY-LURJTMIESA-N |
SMILES isomérico |
C1=CC(=C(C(=C1[C@H](CN)N)F)F)F |
SMILES canónico |
C1=CC(=C(C(=C1C(CN)N)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)





![3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13051108.png)







